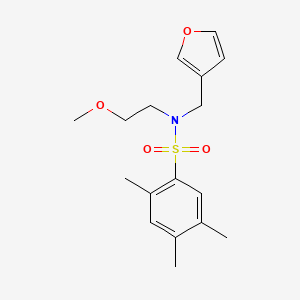

![molecular formula C16H16N2O5 B2617594 N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide CAS No. 120275-48-1](/img/structure/B2617594.png)

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

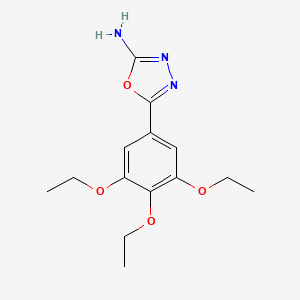

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide, also known as DMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMNB is a yellow powder that is soluble in organic solvents and has a molecular weight of 308.32 g/mol.

科学的研究の応用

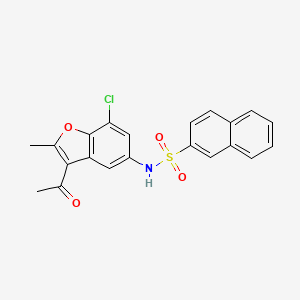

Spectroscopic, Thermal, and Dielectric Studies

This compound has been used in spectroscopic, thermal, and dielectric studies . The crystals of this compound were grown by slow solvent evaporation technique using chloroform as a solvent . The crystals were characterized by powder XRD, FT–IR, SEM, TG–DTA–DSC, 1 H-NMR, and dielectric study .

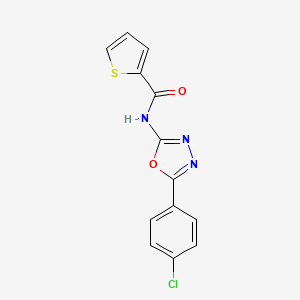

Corrosion Inhibition

“N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide” has been used as a corrosion inhibitor for mild steel in acidic media . The inhibition efficiency increases with increase in the concentration of this compound .

Pharmaceutical Applications

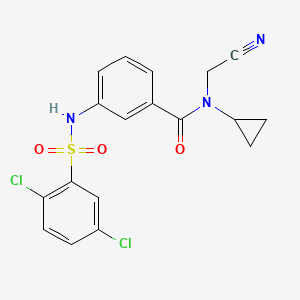

Pyrimidines and its derivatives find different pharmaceutical applications . They have therapeutic properties such as anti-viral, anti-tumor, anti-bacterial, anti-inflammatory , anti-hypertensive , anti-cardiovascular agents , calcium channel blocking , and neuropeptide Y (NPY) antagonists .

NF-κB Inhibitors

“N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide” can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

Retinoid Nuclear Modulators

This compound can be used as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .

Inflammatory Mediators

“N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide” might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

作用機序

Target of Action

The primary targets of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide It is related to 3,4-dimethoxyphenethylamine (dmpea), a compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine . Therefore, it’s possible that N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide may interact with similar targets.

Mode of Action

The specific mode of action of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide is not clearly defined in the search results. Given its structural similarity to DMPEA, it might interact with its targets in a similar manner. DMPEA is known to have some activity as a monoamine oxidase inhibitor , which could suggest a potential interaction pathway for N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide .

Biochemical Pathways

The exact biochemical pathways affected by N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide Related compounds like dmpea are known to occur naturally along with mescaline in various species of cacti . This suggests that N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide might be involved in similar biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide The compound has a molecular weight of 35941600 and a density of 113g/cm3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide Given its potential role as a monoamine oxidase inhibitor, it might have effects on neurotransmitter levels in the brain, similar to other compounds in the phenethylamine class .

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-22-14-8-7-11(9-15(14)23-2)10-17-16(19)12-5-3-4-6-13(12)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEJEIGCUKHTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)